![molecular formula C36H62N2O9 B569306 Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)- CAS No. 1003024-01-8](/img/structure/B569306.png)
Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)- is a useful research compound. Its molecular formula is C36H62N2O9 and its molecular weight is 666.897. The purity is usually 95%.
BenchChem offers high-quality Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Tylonolide, specifically the compound 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)- , is a derivative of tylosin, a macrolide antibiotic produced by Streptomyces fradiae. This compound exhibits potential biological activities that warrant detailed exploration, particularly in the context of its antibacterial properties, structural characteristics, and mechanisms of action.
Antimicrobial Properties
Tylonolide and its derivatives have been primarily studied for their antimicrobial activity . Tylosin itself is known for its effectiveness against a variety of Gram-positive and some Gram-negative bacteria. Research indicates that tylonolide retains similar activity profiles, particularly against pathogens such as Bacillus cereus and Mycoplasma species.
Key Findings:
- Tylonolide exhibits lower minimum inhibitory concentration (MIC) values compared to conventional antibiotics, indicating potent antibacterial effects at low doses .
- Studies involving metal complexes of tylosin show enhanced antibacterial activity when compared to the parent compound, suggesting that modifications to the tylosin structure can lead to improved efficacy against resistant strains .
The mechanism by which tylonolide exerts its antimicrobial effects is primarily through inhibition of protein synthesis. Similar to other macrolides, it binds to the 50S ribosomal subunit, blocking peptide elongation. This binding is influenced by the presence of specific sugar moieties in its structure, such as mycaminose, which enhances binding affinity and specificity for bacterial ribosomes .
Structural Insights:
- The crystal structure of the enzyme involved in tylonolide biosynthesis has been elucidated, providing insights into substrate specificity and enzyme interactions that could inform further modifications for enhanced activity .
Case Study on Antimicrobial Efficacy
A comprehensive study explored the efficacy of tylonolide in treating infections caused by resistant bacterial strains. The results demonstrated that tylonolide was effective in vitro against several strains that exhibited resistance to standard treatments.
Bacterial Strain | MIC (μg/ml) | Comparison with Erythromycin |
---|---|---|
Bacillus cereus | 15.625 | Lower than erythromycin |
Mycoplasma spp. | 10.0 | Comparable efficacy |
This case study highlights the potential of tylonolide as an alternative treatment option in antibiotic-resistant infections .
Bioconversion Studies
Bioconversion studies have shown that tylonolide can be transformed into various bioactive metabolites using specific microbial strains. For example, Micromonospora species can convert tylonolide into more active forms under controlled conditions. This bioconversion process not only enhances the biological activity but also provides insights into potential therapeutic applications .
Synthesis and Structural Modifications
Research has focused on synthesizing various derivatives of tylonolide to evaluate their biological activities. Modifications such as the addition of dimethylamino groups or piperidinyl moieties have been shown to significantly alter the compound's biological profile.
Modification | Effect on Activity |
---|---|
Addition of dimethylamino group | Increased binding affinity |
Piperidinyl substitution | Enhanced antibacterial properties |
These structural modifications are crucial for developing more potent derivatives with improved pharmacological profiles .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characteristics
Tylonolide is synthesized through various methods that involve intricate chemical reactions. The synthesis typically includes:
- Reductive Amination : This process is used to create C-20 amino derivatives from desmycosin, employing reducing agents such as sodium cyanoborohydride or sodium borohydride .
- Chemoenzymatic Approaches : Recent studies have explored using polyketide synthases (PKSs) to produce the tylosin macrocycle, demonstrating the potential for scalable synthesis of related macrolides .
The structural complexity of Tylonolide, characterized by its 20-deoxo group and a glucopyranosyl moiety with a dimethylamino group, enhances its interaction with biological targets, which is crucial for its antibacterial properties.
Antibacterial Properties
Tylonolide exhibits significant antibacterial activity against various bacterial strains. Its mechanism of action involves binding to bacterial ribosomes and inhibiting protein synthesis, similar to other macrolide antibiotics. Studies have shown:
- In Vitro Efficacy : Tylonolide has demonstrated effectiveness against pathogens such as Pasteurella haemolytica and Pasteurella multocida, with minimum inhibitory concentrations (MICs) ranging from approximately 0.78 to 6.25 micrograms/ml .
- Veterinary Applications : The compound is being investigated for its potential use in treating infections in livestock, particularly in the context of antibiotic resistance .
Intermediate in Antibiotic Synthesis
One of the primary applications of Tylonolide is as an intermediate in the synthesis of Tildipirosin, a novel macrolide antibiotic used in veterinary medicine. This highlights Tylonolide's role in developing new antibiotics that can combat resistant bacterial strains .
Case Studies and Translational Research
Several case studies have been conducted to assess the translational impact of Tylonolide and similar compounds:
- Translational Impact : Research initiatives have focused on how compounds like Tylonolide can be developed into effective treatments for bacterial infections in veterinary settings .
- Clinical Applications : Investigations into the pharmacokinetics and safety profiles of Tylonolide derivatives are ongoing, aiming to establish their viability as therapeutic agents .
Comparative Analysis with Other Antibiotics
To better understand Tylonolide's position within the antibiotic landscape, a comparison with other macrolides can be insightful:
Compound | Structure Characteristics | Antibacterial Spectrum | Clinical Use |
---|---|---|---|
Tylonolide | 20-deoxo group; dimethylamino-modified glucopyranosyl moiety | Effective against Gram-positive bacteria | Veterinary medicine |
Tildipirosin | Similar macrolide structure | Broad-spectrum against respiratory pathogens | Veterinary use |
Erythromycin | Classic macrolide with lactone ring | Effective against various bacteria | Human medicine |
Propiedades
IUPAC Name |
(4R,5S,6S,7R,9R,15R,16S)-6-[(2R,3S,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62N2O9/c1-8-30-27(21-39)18-22(2)12-13-28(40)23(3)19-26(14-17-38-15-10-9-11-16-38)35(24(4)29(41)20-31(42)46-30)47-36-34(44)32(37(6)7)33(43)25(5)45-36/h12-13,18,23-27,29-30,32-36,39,41,43-44H,8-11,14-17,19-21H2,1-7H3/t23-,24+,25-,26+,27-,29-,30+,32+,33-,34+,35-,36+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAAFZDFQGVJIM-YDKLAMDPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CCCCC3)C)C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H](C=C(C=CC(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CCN3CCCCC3)C)C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62N2O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.